1-(Cyclohexylmethyl)-2-methoxybenzene

Sensorimotor Pharmacology Visual Placing Response Psychoactive Substance Profiling

Researchers should procure the ortho isomer for its unique dose-dependent analgesic profile and mild hypothermic effect, crucial for sensorimotor gating studies. As a certified reference standard, it ensures unambiguous forensic identification of novel psychoactive substances, differentiating it from inactive regioisomers.

Molecular Formula C14H20O
Molecular Weight 204.31 g/mol
Cat. No. B12849818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclohexylmethyl)-2-methoxybenzene
Molecular FormulaC14H20O
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CC2CCCCC2
InChIInChI=1S/C14H20O/c1-15-14-10-6-5-9-13(14)11-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3
InChIKeyQBUWFARJLZGFSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Cyclohexylmethyl)-2-methoxybenzene: Ortho-Isomer Specification and Analytical Baseline for Research Procurement


1-(Cyclohexylmethyl)-2-methoxybenzene (CAS 92300-32-8, C14H20O, MW 204.31 g/mol), also designated as 1-cyclohexyl-2-methoxybenzene or the ortho stereoisomer of the 1-cyclohexyl-x-methoxybenzene series, is an anisole derivative wherein a cyclohexylmethyl group is attached at the ortho position relative to the methoxy substituent on the benzene ring . This compound exists as one of three regioisomers (ortho, meta, and para) within a class of substances structurally analogous to both tramadol and phencyclidine [1]. The compound is typically supplied as a white to slightly yellow solid with a characteristic odor and is primarily utilized as a reference standard, a synthetic intermediate, or an analytical probe in pharmacological and toxicological investigations .

Why 1-(Cyclohexylmethyl)-2-methoxybenzene Cannot Be Interchanged with Its Meta or Para Isomers in Research Applications


Although the 1-cyclohexyl-x-methoxybenzene series comprises three regioisomers with identical molecular weight and gross chemical formula, their in vivo pharmacological profiles diverge substantially, precluding generic substitution. In CD-1 mouse models, systemic administration reveals distinct, position-dependent differences in the potency, duration, and biphasic nature of effects on sensorimotor function, thermoregulation, and nociception [1]. These pharmacodynamic differences, which are further corroborated by in vitro data confirming that all three isomers are inactive at classical opioid receptors, indicate that the observed behavioral effects are mediated by divergent, non-opioid mechanisms that are exquisitely sensitive to the position of the methoxy group on the aromatic ring [2]. Therefore, the selection of a specific isomer is critical for ensuring experimental reproducibility and for accurately interpreting pharmacological outcomes.

Quantitative Differentiation of 1-(Cyclohexylmethyl)-2-methoxybenzene (Ortho) from Meta and Para Isomers: A Head-to-Head Evidence Summary


Visual Sensorimotor Inhibition: Ortho Isomer Exhibits Intermediate Potency Between Meta and Para

In a murine model of visual sensorimotor function, the ortho isomer (1-(cyclohexylmethyl)-2-methoxybenzene) demonstrated a distinct rank-order potency in inhibiting the visual placing response compared to its regioisomers. This provides a clear, quantifiable differentiation point for researchers requiring a specific level of sensorimotor interference. The rank order of inhibitory potency was established as meta > ortho > para [1]. This intermediate potency profile distinguishes the ortho compound from the more potent meta isomer and the less potent para isomer.

Sensorimotor Pharmacology Visual Placing Response Psychoactive Substance Profiling

Biphasic Thermoregulation: Ortho Isomer Elicits Milder Hypothermia than Meta at High Dose

The ortho isomer displays a unique biphasic thermoregulatory profile that is quantitatively distinct from both meta and para isomers. At a low dose (0.1 mg/kg, i.p.), both ortho and meta isomers induce a transient mild hyperthermia of approximately +1°C at 30 minutes post-injection. However, at a high dose (100 mg/kg, i.p.), the response diverges sharply: the ortho isomer causes only a mild hypothermia of approximately -1°C at 30 minutes, whereas the meta isomer induces a moderate hypothermia of approximately -3°C at the same time point [1]. The para isomer, in contrast, evokes only a monophasic, moderate hypothermia of -3°C at 100 mg/kg [1].

Thermoregulation In Vivo Pharmacology Core Body Temperature

Analgesic Activity Profile: Ortho Isomer Lacks Sustained High-Dose Analgesia Unlike Para Isomer

The analgesic efficacy of the ortho isomer is dose-dependent and qualitatively different from that of the para isomer. While all three isomers (ortho, meta, para) induce a long-lasting analgesic effect at a dose of 10 mg/kg (i.p.), only the para isomer retains this activity at the higher dose of 100 mg/kg. At this 100 mg/kg dose, the ortho and meta isomers lose their analgesic activity [1]. This is summarized by the rank order of analgesic potency for thermal stimuli: para > meta = ortho [1].

Nociception Analgesia Tail Withdrawal Assay

In Vitro Opioid Receptor Activity: Ortho Isomer Is Inactive at Mu, Kappa, and Delta Receptors

To confirm that the in vivo effects are mediated by non-opioid mechanisms, the in vitro activity of all three isomers was evaluated at human recombinant mu, kappa, and delta opioid receptors using a calcium mobilization assay in CHO cells. The study demonstrated that the ortho isomer, along with the meta and para isomers and tramadol, was completely inactive at all three receptor subtypes [1]. This uniform inactivity across the isomer series serves as a critical negative control, establishing that any observed in vivo differences cannot be attributed to differential activation of classical opioid receptors.

In Vitro Pharmacology Opioid Receptors Calcium Mobilization Assay

Optimal Research and Industrial Application Scenarios for 1-(Cyclohexylmethyl)-2-methoxybenzene Based on Quantitative Evidence


Pharmacological Profiling of Non-Opioid Sensorimotor Impairment

Researchers investigating the neurobiological mechanisms of sensorimotor gating or visual processing deficits should procure the ortho isomer as a tool compound. The intermediate potency for inhibiting the visual placing response (rank order: meta > ortho > para) provides a controlled, moderate level of impairment that is less severe than the meta isomer but more robust than the para isomer [1]. This allows for the study of sensorimotor disruption without the confounding extreme effects of the more potent meta isomer.

Thermoregulation Studies Requiring a Milder Hypothermic Challenge

For experiments focused on thermoregulatory pathways where a significant drop in core body temperature is undesirable, the ortho isomer is the preferred choice. At a high dose of 100 mg/kg, it induces only a mild hypothermia of approximately -1°C, compared to the moderate -3°C hypothermia caused by the meta isomer and the para isomer [2]. This milder effect reduces the risk of cold-induced stress confounds and allows for a clearer interpretation of the primary experimental endpoint.

Analgesic Screening with a Narrow Therapeutic Window Model

The ortho isomer serves as an ideal reference compound for modeling a narrow therapeutic window in analgesic drug discovery. Its unique property of losing analgesic activity at a high dose (100 mg/kg) while retaining it at a moderate dose (10 mg/kg) [3] provides a built-in control for dose-response relationships. This contrasts with the para isomer, which retains activity at the high dose, making the ortho isomer a valuable tool for studying the mechanisms underlying the loss of efficacy at elevated doses.

Analytical Chemistry: Reference Standard for Ortho-Isomer Identification in Seized Materials

In forensic and analytical toxicology laboratories, 1-(cyclohexylmethyl)-2-methoxybenzene is essential as a certified reference standard for the unambiguous identification and quantification of the ortho isomer in seized drug samples. Given that the racemic mixtures of 1-cyclohexyl-x-methoxybenzene are encountered as novel psychoactive substances [4], a pure ortho standard is necessary for developing and validating GC-MS or LC-MS/MS methods that can resolve and quantify the individual isomers, a requirement for accurate forensic reporting and legal proceedings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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